4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide consists of a benzenesulfonamide core with a methoxy group attached to one of the carbon atoms and a 6-morpholino-3-pyridinyl group attached to the nitrogen atom of the sulfonamide group .Scientific Research Applications
PI3K Inhibitors for Respiratory Conditions
One notable application of closely related compounds to 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is in the treatment of idiopathic pulmonary fibrosis and cough. The compounds, broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors, are under study for their utility in treating these respiratory conditions, with in vitro data supporting their use. A specific compound, GSK-2126458, has entered Phase I clinical trials for patients with idiopathic pulmonary fibrosis, indicating the potential of similar compounds for therapeutic use in respiratory diseases (Norman, 2014).
Cognitive Enhancement Properties
Compounds with structural similarities to this compound, such as SB-399885, have been investigated for their cognitive-enhancing properties. Studies have shown that SB-399885 is a potent, selective 5-HT6 receptor antagonist that significantly reverses age-dependent deficits in water maze spatial learning and improves novel object recognition in aged rats. This suggests its potential for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity and DNA Interaction
Research into the antimicrobial activity and DNA interaction of organotin(IV) complexes with this compound-related ligands has demonstrated their potential in microbiological studies. These complexes show avid binding to CT-DNA and effective DNA cleaving capabilities under physiological conditions, suggesting their use in studying DNA interactions and potentially in antimicrobial applications (Prasad et al., 2010).
Inhibitory Effects on Enzymatic Activities
Studies on benzenesulfonamides incorporating 1,3,5-triazine structural motifs, similar in function to this compound, have investigated their antioxidant properties and inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The research indicates the potential therapeutic utility of these compounds in managing such diseases (Lolak et al., 2020).
properties
IUPAC Name |
4-methoxy-N-(6-morpholin-4-ylpyridin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-22-14-3-5-15(6-4-14)24(20,21)18-13-2-7-16(17-12-13)19-8-10-23-11-9-19/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIFQYUFSGHMCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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